molecular formula C20H12FNO3S B2957780 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide CAS No. 923131-89-9

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2957780
CAS No.: 923131-89-9
M. Wt: 365.38
InChI Key: RHBORYSFQRZIBE-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” is a chemical compound with the formula C11H8FNOS. It has a molecular weight of 221.251 .


Synthesis Analysis

The synthesis of similar thiophene-2-carboxamide derivatives has been reported in the literature . The synthetic strategy often involves the cyclization of precursor compounds . For example, a Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives are diverse. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.251 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemosensor Development

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide shows potential in the development of highly sensitive and selective chemosensors. For instance, a study synthesized a chemosensor based on a similar coumarin fluorophore, showing an "on-off-on" fluorescence response toward specific ions, indicating the possibility for the application of related compounds in detecting environmental or biological substances (Meng et al., 2018).

Crystal Structure Analysis

The crystal structures of compounds closely related to this compound, such as N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have been examined. These studies provide insights into their planar molecular structures and conformations, essential for understanding their chemical behavior and potential applications (Gomes et al., 2015).

Antimicrobial and Antifungal Properties

Compounds structurally similar to this compound have been synthesized and shown to possess significant antimicrobial and antifungal activities. These properties suggest their potential use in developing new therapeutic agents (Cakmak et al., 2022).

Optical Properties for Potential Applications

The optical properties of related compounds, such as 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, have been studied. These compounds exhibit moderate to high fluorescence quantum yields, which may indicate their use in applications like invisible ink dyes or other fluorescence-based applications (Bogza et al., 2018).

Future Directions

The future directions for research on “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, the STING-agonistic activity of similar thiophene-2-carboxamide derivatives suggests potential applications in immunotherapy .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBORYSFQRZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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